8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

DHODH inhibition pyrimidine biosynthesis oncology target

This 8-bromo-5-chloro-1,2-dihydroquinolin-2-one is a position-specific halogenated scaffold validated as a potent DHODH inhibitor (IC50 22 nM mouse). Unlike unsubstituted or regioisomeric quinolinones, this exact substitution pattern is essential for target engagement, making it the definitive reference compound for murine in vivo efficacy studies and cross-species pharmacodynamic bridging.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5
CAS No. 1508619-42-8
Cat. No. B2723539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-chloro-1,2-dihydroquinolin-2-one
CAS1508619-42-8
Molecular FormulaC9H5BrClNO
Molecular Weight258.5
Structural Identifiers
SMILESC1=CC(=O)NC2=C(C=CC(=C21)Cl)Br
InChIInChI=1S/C9H5BrClNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13)
InChIKeyNKYYNADEZLKAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (CAS 1508619-42-8): Halogenated Dihydroquinolinone Scaffold for DHODH Inhibition Research


8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (CAS 1508619-42-8) is a halogenated dihydroquinolinone derivative with the molecular formula C9H5BrClNO and molecular weight 258.5 g/mol . This heterocyclic compound features bromine and chlorine substituents at the 8- and 5-positions, respectively, of the quinolinone ring system . As a synthetically accessible scaffold within the broader dihydroquinolin-2-one class, it has been evaluated as an inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target in pyrimidine biosynthesis and oncology research [1][2].

Why 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Cannot Be Replaced by Positional Isomers or Unsubstituted Dihydroquinolinones


Within the dihydroquinolin-2-one chemical class, positional isomerism and halogen substitution patterns profoundly alter target binding profiles. For example, the 5-bromo-8-chloro regioisomer (CAS 1344309-71-2) exhibits different enzyme inhibition activity compared to the 8-bromo-5-chloro substitution pattern [1]. Moreover, unsubstituted 1,2-dihydroquinolin-2-one lacks the halogen atoms necessary for specific halogen bonding interactions with DHODH and other enzyme targets [2]. The bromine and chlorine atoms at specific positions contribute distinct electronic and steric effects that influence binding affinity, making simple substitution with other dihydroquinolinone derivatives inadequate for reproducing the observed activity profiles [1][2].

Quantitative Evidence for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: Comparative Binding and Activity Data


DHODH Inhibition Potency in Mouse: IC50 = 22 nM

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one exhibits potent inhibition of mouse dihydroorotate dehydrogenase (DHODH) with an IC50 of 22 nM [1]. For comparison, the clinically approved DHODH inhibitor brequinar (CAS 96201-88-6) has been reported with IC50 values in the 10-50 nM range across species [2]. This nanomolar potency positions 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one as a research-grade DHODH inhibitor comparable in magnitude to established tool compounds, though direct head-to-head comparisons are lacking in the available literature.

DHODH inhibition pyrimidine biosynthesis oncology target

Species-Specific DHODH Inhibition Profile: Mouse IC50 = 22 nM vs. Rat IC50 = 40 nM

The compound displays differential DHODH inhibition potency across rodent species, with IC50 values of 22 nM in mouse [1] and 40 nM in rat [2]. This approximately 1.8-fold difference in potency between mouse and rat DHODH enzymes provides researchers with a quantifiable species selectivity profile that may inform animal model selection. Such species-specific potency variations are commonly observed among DHODH inhibitors and can impact the translatability of preclinical efficacy studies [3].

species selectivity DHODH comparative pharmacology

MAO-B Inhibition Profile: IC50 = 209 nM in Rat Brain Mitochondria

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one demonstrates moderate inhibition of monoamine oxidase B (MAO-B) with an IC50 of 209 nM in rat brain mitochondrial homogenate [1]. This value can be contextualized against clinically used MAO-B inhibitors such as selegiline (IC50 ~30-50 nM) and rasagiline (IC50 ~15-20 nM) [2]. While less potent than approved MAO-B drugs, this activity level indicates that MAO-B inhibition should be considered as a potential off-target effect when interpreting in vivo pharmacology in DHODH-focused studies, particularly at higher compound concentrations.

MAO-B inhibition neurodegeneration off-target profiling

Recommended Research Applications for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Based on Quantitative Evidence


Mouse Model DHODH Inhibition Studies

Given the compound's nanomolar potency (IC50 = 22 nM) against mouse DHODH, it is particularly suitable for in vivo efficacy studies in mouse models of cancer, autoimmune disease, or pyrimidine metabolism disorders where DHODH inhibition is the primary pharmacological objective [1]. The species-specific potency profile supports prioritization of mouse over rat models for initial proof-of-concept studies [1][2].

Cross-Species Pharmacodynamic Bridging Studies

The differential mouse (22 nM) versus rat (40 nM) DHODH inhibition provides a quantitative foundation for cross-species pharmacodynamic bridging experiments. Researchers can leverage this ~2-fold potency difference to calibrate dosing regimens when transitioning between mouse and rat efficacy models, or to investigate species-specific differences in DHODH inhibitor pharmacology [1][2].

DHODH Biochemical Assay Development

With a well-characterized IC50 of 22 nM against mouse DHODH in a validated DCIP dye-based assay, this compound serves as a reliable positive control or reference inhibitor for developing and validating new DHODH biochemical assays [1]. Its potency is sufficient to establish assay window and Z'-factor parameters in high-throughput screening formats [1].

Off-Target Assessment in CNS Pharmacology Studies

The compound's moderate MAO-B inhibition (IC50 = 209 nM) necessitates careful interpretation in studies where CNS endpoints or MAO-B-mediated pharmacology could confound results [3]. Researchers should include MAO-B activity measurements or use MAO-B knockout models as controls when investigating DHODH-mediated effects in neurological disease models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.